N-(3-Chloro-4-methyl-phenyl)-N'-(4,6-dimethyl-pyrimidin-2-yl)-N''-(3-oxo-butyryl)-guanidine
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Overview
Description
N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethylpyrimidinyl group, and an oxobutanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-chloro-4-methylaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form the intermediate. This intermediate is then reacted with an appropriate oxobutanamide derivative to yield the final product. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, using reagents such as halogens or nucleophiles.
Scientific Research Applications
N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chlorinated phenyl group but differs in the presence of a thiazole ring instead of a pyrimidine ring.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares the chlorinated phenyl group but has a different amide structure and additional nitrobenzamido group.
The uniqueness of N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN5O2 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[(Z)-N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H20ClN5O2/c1-10-5-6-14(9-15(10)19)22-18(23-16(26)8-13(4)25)24-17-20-11(2)7-12(3)21-17/h5-7,9H,8H2,1-4H3,(H2,20,21,22,23,24,26) |
InChI Key |
GFSGREBIXIJDTP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)CC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)CC(=O)C)Cl |
Origin of Product |
United States |
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